molecular formula C8H11NO5 B125309 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam CAS No. 142438-62-8

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam

Cat. No. B125309
M. Wt: 201.18 g/mol
InChI Key: CVBAQIXFRBFEAQ-PPSBICQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, also known as DMEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEMB is a cyclic lactam that contains a unique chemical structure that makes it an interesting compound for researchers.

Mechanism Of Action

The mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is not fully understood. However, it is believed that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is believed to act by disrupting the nervous system of insects, leading to paralysis and death.

Biochemical And Physiological Effects

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have a range of biochemical and physiological effects. In vitro studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines. In vivo studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can reduce tumor growth and improve survival rates in animal models. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been found to have low toxicity to mammals and birds, making it a potentially safer alternative to traditional insecticides.

Advantages And Limitations For Lab Experiments

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It also has a wide range of potential applications, making it a versatile compound for researchers. However, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a highly reactive compound that requires careful handling to ensure safety.

Future Directions

There are several future directions for research on 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. One potential area of research is the development of new anti-cancer drugs based on the structure of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Another area of research is the development of new insecticides based on the insecticidal properties of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Additionally, further research is needed to fully understand the mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam and its potential side effects. Finally, research is needed to explore the potential uses of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam in material science, such as the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a unique and versatile compound that has potential applications in various fields. Its anti-cancer and anti-inflammatory properties, insecticidal properties, and potential use in material science make it an interesting compound for researchers. While there is still much to be learned about 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, its potential for future research is promising.

Synthesis Methods

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,5-dimethyl-3-hydroxy-2-methyl-2H-pyran-6-one with methyl isocyanate in the presence of a catalyst. The reaction yields 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam as a white crystalline solid with a high purity level.

Scientific Research Applications

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have insecticidal properties. It has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and spider mites. In material science, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

142438-62-8

Product Name

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl (1S,5R)-4-hydroxy-4,5-dimethyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H11NO5/c1-6-7(2,12)9-4(10)8(6,14-6)5(11)13-3/h12H,1-3H3,(H,9,10)/t6-,7?,8-/m0/s1

InChI Key

CVBAQIXFRBFEAQ-PPSBICQBSA-N

Isomeric SMILES

C[C@]12[C@](O1)(C(=O)NC2(C)O)C(=O)OC

SMILES

CC12C(NC(=O)C1(O2)C(=O)OC)(C)O

Canonical SMILES

CC12C(NC(=O)C1(O2)C(=O)OC)(C)O

synonyms

4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methoxycarbonyl)-gamma-butyrolacta m

Origin of Product

United States

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